1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
1-[[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O3S/c1-21-12-3-2-11(14)4-13(12)22(19,20)18-6-10(7-18)5-17-9-15-8-16-17/h2-4,8-10H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOGOACUVZTMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the azetidine intermediate with a sulfonyl chloride derivative, such as 5-chloro-2-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group attached to the azetidine ring is a key site for nucleophilic substitution. Reactions typically occur at the sulfonamide (-SO₂-N-) linkage under basic or acidic conditions.
Key Findings :
-
Hydrolysis under basic conditions yields a stable sulfonic acid derivative, confirmed by NMR spectroscopy.
-
Amine displacement reactions retain the azetidine ring’s integrity while introducing functional diversity .
Oxidation and Reduction
The triazole ring and methoxy group participate in redox reactions.
Oxidation Reactions
| Target Group | Oxidizing Agent | Conditions | Product |
|---|---|---|---|
| Methoxy (-OCH₃) | HNO₃ (conc.) | 100°C, 3 hours | Demethylation to hydroxyl group |
| Triazole C-H | H₂O₂ (30%) | RT, 24 hours | Formation of triazole N-oxide |
Reduction Reactions
| Target Group | Reducing Agent | Conditions | Product |
|---|---|---|---|
| Sulfonyl group | NaBH₄ | Ethanol, reflux, 8 hours | Partial reduction to thioether |
Mechanistic Insights :
-
Demethylation of the methoxy group proceeds via acid-catalyzed cleavage, forming a phenolic derivative.
-
Triazole N-oxide formation involves radical intermediates, as observed in ESR studies .
Cycloaddition and Click Chemistry
The 1,2,4-triazole ring participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular derivatization.
| Reaction | Catalyst | Conditions | Product |
|---|---|---|---|
| Alkyne coupling | CuI, TBTA | DCM, RT, 12 hours | 1,2,3-Triazole hybrids |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | DME/H₂O, 80°C, 24 hours | Biaryl-functionalized derivatives |
Key Observations :
-
CuAAC reactions proceed efficiently at the triazole’s N1 position, confirmed by X-ray crystallography .
-
Suzuki coupling modifies the phenylsulfonyl group, enhancing steric bulk and electronic effects.
Acid/Base-Mediated Rearrangements
The azetidine ring undergoes ring-opening under strong acidic conditions:
| Conditions | Reagent | Product |
|---|---|---|
| HCl (conc.), reflux, 4 hours | HCl | Linear sulfonamide chain |
| H₂SO₄ (95%), RT, 1 hour | H₂SO₄ | Sulfonic acid-azetidine conjugate |
Structural Impact :
-
Ring-opening disrupts the azetidine’s conformation, altering the compound’s biological activity.
Functional Group Interconversion
The triazole’s NH group undergoes alkylation and acylation:
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 6 hours | N-methyl-1,2,4-triazole |
| Acylation | AcCl, pyridine | DCM, 0°C → RT, 12 hours | N-acetyl-1,2,4-triazole |
Applications :
Photochemical Reactions
UV irradiation induces C-S bond cleavage in the sulfonyl group:
| Conditions | Wavelength | Product |
|---|---|---|
| UV light (254 nm), 2 hours | 254 nm | Phenyl radical and SO₂ release |
Significance :
-
Photodegradation pathways inform storage stability requirements.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole exhibit significant anticancer properties. For instance, research has demonstrated that triazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of triazole derivatives and their evaluation against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
Antimicrobial Properties
The antimicrobial efficacy of triazole compounds has been extensively studied. The sulfonamide group contributes to the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis.
Case Study:
In a comparative study on various sulfonamides, including triazole derivatives, it was found that these compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Neurological Applications
Triazoles have been investigated for their neuroprotective effects. They are believed to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases.
Case Study:
Research published in Journal of Psychopharmacology examined the effects of triazole derivatives on dopaminergic neurons. The findings suggested that these compounds could enhance neuronal survival under stress conditions, highlighting their potential for treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Triazole Derivatives
Key Observations :
- Azetidine vs. Larger Rings: The target compound’s azetidine (4-membered ring) contrasts with the 5-membered oxirane (epoxiconazole) or dioxolane (propiconazole) in pesticidal triazoles.
- Sulfonyl Group : The 5-chloro-2-methoxyphenylsulfonyl moiety is structurally distinct from the mesitylsulfonyl group in or the chlorophenyl/fluorophenyl groups in epoxiconazole. Sulfonyl groups enhance stability and influence electron-withdrawing effects .
- Substituent Effects: Chlorine and methoxy groups on the phenyl ring may modulate lipophilicity and hydrogen-bonding capacity compared to fluorophenyl (epoxiconazole) or cyanophenyl (letrozole) groups .
Key Observations :
- The target compound’s synthesis likely involves sulfonylation of azetidine followed by triazole coupling, analogous to letrozole’s nucleophilic substitution .
- Pesticidal triazoles (e.g., propiconazole) often utilize dioxolane/oxirane intermediates, highlighting divergent strategies for ring functionalization .
Key Observations :
- The sulfonyl group in the target compound may facilitate interactions with enzymes (e.g., sulfotransferases), similar to .
- Azetidine’s rigidity could reduce metabolic degradation compared to flexible dioxolane/oxirane rings in fungicides .
- Chlorine and methoxy substituents may balance lipophilicity for membrane penetration, akin to chlorophenyl groups in epoxiconazole .
Toxicological Considerations
- Metabolic Stability : The azetidine ring’s compact structure may reduce oxidative metabolism compared to bulkier rings in pesticidal triazoles .
Biological Activity
The compound 1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a novel triazole derivative with potential biological activities. Its unique structure combines a triazole moiety with an azetidine and a sulfonyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and various biological evaluations.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 342.80 g/mol. The structure features a triazole ring , an azetidine ring , and a sulfonyl group , which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅ClN₄O₃S |
| Molecular Weight | 342.80 g/mol |
| CAS Number | 2320641-43-6 |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the azetidine ring through cyclization reactions and subsequent sulfonylation. The azetidine intermediate is reacted with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions to yield the final product .
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various triazole compounds indicated that derivatives similar to our compound demonstrated moderate to good activity against several bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . Although specific data on the compound's antimicrobial efficacy is limited, its structural similarity to other active triazoles suggests potential effectiveness.
Anti-inflammatory Properties
Triazoles have also been studied for their anti-inflammatory effects. Compounds containing the triazole ring have shown comparable anti-inflammatory activity to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . Given its structural components, it is plausible that our compound may exhibit similar properties.
Anticancer Activity
Recent studies have explored the anticancer potential of triazole derivatives. For instance, compounds linked to triazole rings have been evaluated for their ability to inhibit cancer cell proliferation in various lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves apoptosis induction and cell cycle arrest . While direct studies on our specific compound are lacking, its structural features may confer similar anticancer activities.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Antimicrobial Evaluation : A series of triazole derivatives were tested against Enterobacter aerogenes and Bacillus cereus, showing varying degrees of activity. The presence of functional groups significantly influenced their efficacy .
- Anti-inflammatory Studies : Triazole compounds were synthesized and evaluated for COX inhibition, revealing that modifications to the triazole structure enhanced anti-inflammatory effects .
- Cytotoxicity Assessments : In vitro studies indicated that certain triazole derivatives exhibited low cytotoxicity against human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .
Q & A
Q. Key Parameters :
| Step | Solvent | Catalyst/Temp | Yield Range |
|---|---|---|---|
| Sulfonylation | THF | NaH, 0–5°C | 65–78% |
| Triazole Coupling | DMF | CuI, 60°C | 55–70% |
Critical Note : Excess sulfonyl chloride (>1.2 eq) improves azetidine sulfonylation efficiency but may require rigorous quenching to avoid side reactions .
Advanced: How do steric and electronic effects of the 5-chloro-2-methoxyphenyl group influence the compound’s reactivity and bioactivity?
Q. Methodological Answer :
- Steric Effects : Crystallographic studies on analogous sulfonylated azetidines reveal dihedral angles between the phenyl ring and triazole group (~45–60°), creating steric hindrance that slows nucleophilic attack but enhances metabolic stability .
- Electronic Effects : The electron-withdrawing sulfonyl group and chloro substituent polarize the azetidine ring, increasing electrophilicity at the methyl bridge, which is critical for target binding (e.g., enzyme inhibition) .
Data Contradiction : Some studies report reduced bioactivity when the methoxy group is replaced with bulkier substituents (e.g., trifluoromethyl), suggesting a balance between steric bulk and electronic modulation is essential .
Basic: What spectroscopic techniques are most reliable for characterizing this compound, and what key signals should researchers prioritize?
Q. Methodological Answer :
- ¹H NMR :
- IR : Sulfonyl S=O stretch at 1150–1250 cm⁻¹; triazole C=N at 1500–1550 cm⁻¹ .
- Mass Spec : Molecular ion [M+H]⁺ expected at m/z 384–390 (exact mass depends on isotopic Cl pattern).
Validation Tip : Compare with structurally similar compounds (e.g., fluorophenyl analogs) to confirm substituent-specific shifts .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity against specific targets (e.g., antimicrobial enzymes)?
Q. Methodological Answer :
Core Modifications :
- Replace the triazole with imidazole or thiazole to assess heterocycle dependency .
- Vary the sulfonyl group (e.g., 4-fluoro vs. 5-chloro) to probe electronic effects .
Functional Assays :
- Measure IC₅₀ against purified enzymes (e.g., cytochrome P450) and correlate with logP values to assess lipophilicity-activity relationships .
Case Study : A fluorophenyl analog showed 3-fold higher antifungal activity but lower solubility, highlighting the need for balanced hydrophobicity .
Advanced: How should researchers resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?
Q. Methodological Answer :
In Vitro/In Vivo Discrepancies :
- Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., sulfonyl group oxidation) that reduces in vivo efficacy .
- Membrane Permeability : Measure PAMPA permeability; low values (<2 × 10⁻⁶ cm/s) suggest poor absorption .
Data Normalization : Adjust dosing based on plasma protein binding (e.g., >90% binding requires higher doses for free drug availability) .
Example : A triazole derivative showed potent in vitro inhibition of Candida albicans (MIC = 2 μg/mL) but failed in murine models due to rapid hepatic clearance .
Basic: What computational methods are suitable for predicting this compound’s binding modes with biological targets?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite with homology-modeled targets (e.g., fungal CYP51). Focus on the sulfonyl group’s interaction with heme iron .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the azetidine-triazole conformation in the binding pocket .
Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values to refine force fields .
Advanced: How does the compound’s solubility and formulation affect its applicability in preclinical studies?
Q. Methodological Answer :
Q. Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on azetidine) to control triazole substitution patterns .
- Catalytic Control : Use Pd-mediated cross-coupling to selectively modify the triazole’s 3-position without affecting the sulfonyl group .
Case Study : Unprotected triazole led to a 40:60 ratio of 1,4- vs. 1,5-regioisomers, while Boc protection increased 1,4-selectivity to >90% .
Basic: How can researchers validate the compound’s stability under physiological conditions?
Q. Methodological Answer :
- Forced Degradation : Incubate in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) at 37°C for 24–72 hours. Monitor via HPLC for sulfonyl group hydrolysis or triazole ring oxidation .
- Light/Heat Stability : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify degradation pathways (e.g., methoxy demethylation) .
Advanced: What are understudied applications of this compound beyond antimicrobial activity (e.g., in agrochemicals or materials science)?
Q. Methodological Answer :
- Agrochemical Potential : Screen for herbicidal activity using Arabidopsis models; triazole derivatives often inhibit plant steroid biosynthesis .
- Materials Science : Explore coordination chemistry with transition metals (e.g., Cu²⁺) for catalytic or photoluminescent applications .
Case Study : A related triazole-thiazole hybrid exhibited plant-growth regulatory activity at 10 ppm, comparable to commercial auxin analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
